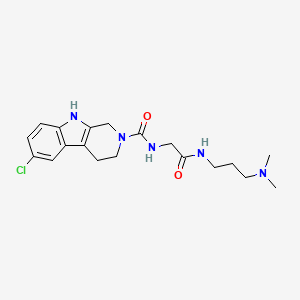
C19H26ClN5O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of Urapidil, which is primarily used as an antihypertensive agent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxy-2-chloro Urapidil involves several steps, starting from commercially available starting materials. The key steps include:
Condensation Reaction: The initial step involves the condensation of 2-ethyl-6-methylaniline with methoxy acetone to form an imine intermediate.
Hydrogenation: The imine intermediate is then hydrogenated to yield a secondary amine.
Acetylation: The secondary amine is acetylated using chloroacetyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of 2-Demethoxy-2-chloro Urapidil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Condensation: Large-scale condensation reactions are carried out in industrial reactors.
Catalytic Hydrogenation: The hydrogenation step is performed using industrial hydrogenation reactors with suitable catalysts.
Acetylation and Purification: The final acetylation step is followed by purification processes such as crystallization and filtration to obtain the pure compound.
化学反応の分析
Types of Reactions
2-Demethoxy-2-chloro Urapidil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-Demethoxy-2-chloro Urapidil has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential antihypertensive and vasodilatory effects.
Industry: Used in the development of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 2-Demethoxy-2-chloro Urapidil involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a subsequent decrease in blood pressure. The compound also affects other molecular targets and pathways involved in cardiovascular regulation .
類似化合物との比較
Similar Compounds
Urapidil: The parent compound, primarily used as an antihypertensive agent.
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension.
Doxazosin: Similar to prazosin, used for treating hypertension and benign prostatic hyperplasia .
Uniqueness
2-Demethoxy-2-chloro Urapidil is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for alpha-1 adrenergic receptors. This results in more effective vasodilation and antihypertensive effects compared to its parent compound and other similar agents .
特性
分子式 |
C19H26ClN5O2 |
|---|---|
分子量 |
391.9 g/mol |
IUPAC名 |
6-chloro-N-[2-[3-(dimethylamino)propylamino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C19H26ClN5O2/c1-24(2)8-3-7-21-18(26)11-22-19(27)25-9-6-14-15-10-13(20)4-5-16(15)23-17(14)12-25/h4-5,10,23H,3,6-9,11-12H2,1-2H3,(H,21,26)(H,22,27) |
InChIキー |
GLZJAPKOEMONFN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)CNC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


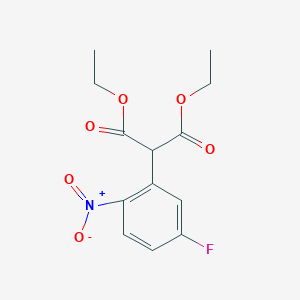
![4-methoxy-N-[(2Z)-4-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12632689.png)
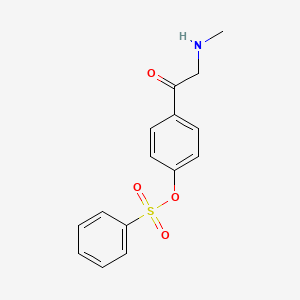
![2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]-7-azaindole](/img/structure/B12632705.png)
![4,7-Bis[2-(triphenylsilyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12632707.png)
![3-[2-(Cyclohex-1-en-1-yl)ethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B12632712.png)
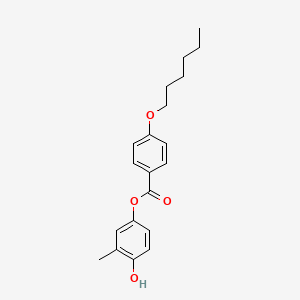
![Benzenesulfonamide, N-[3-(ethoxymethyl)phenyl]-4-methoxy-3-(1-piperazinyl)-](/img/structure/B12632718.png)
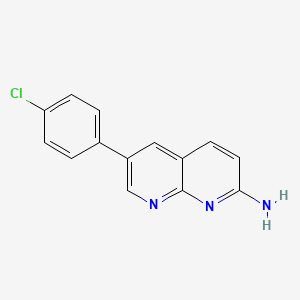
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
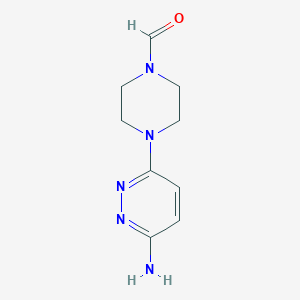
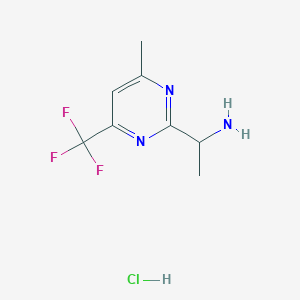
![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![Tributyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B12632762.png)
